N-Methyl-D3-form-D1-amide is a deuterated analog of N-methylformamide, characterized by the substitution of hydrogen atoms with deuterium isotopes. This compound is significant in various scientific fields, including chemistry and biology, due to its unique properties as a stable isotopic label. The chemical structure is represented by the formula , and it has the CAS number 110505-55-0.
N-Methyl-D3-form-D1-amide is synthesized from formamide through specific chemical reactions involving methylation processes. The primary source for this compound is laboratory synthesis, which can be scaled for industrial production.
This compound belongs to the class of amides, specifically a deuterated form of N-methylformamide. Its classification is essential for understanding its chemical behavior and applications in various fields.
The synthesis of N-Methyl-D3-form-D1-amide typically involves the monoselective N-methylation of formamide. The following steps outline the general procedure:
N-Methyl-D3-form-D1-amide has a simple molecular structure consisting of a carbonyl group bonded to a nitrogen atom, which is further bonded to a methyl group that contains deuterium.
N-Methyl-D3-form-D1-amide can undergo several types of chemical reactions:
The mechanism of action of N-Methyl-D3-form-D1-amide primarily revolves around its role as a stable isotopic label in various analytical techniques:
The compound's stability and solubility make it particularly useful in various experimental settings, especially in studies involving isotopic labeling.
N-Methyl-D3-form-D1-amide has diverse applications across scientific disciplines:
N-Methyl-d3-form-d1-amide possesses the molecular formula C₂D₄HNO and a molecular weight of 63.092 g/mol, differing from its non-deuterated counterpart (N-methylformamide, MW 59.07 g/mol) due to the mass contribution of four deuterium atoms [1] [5] [9]. The compound features site-specific deuteration:
This isotopic distribution yields a compound with 99 atom % deuterium enrichment and ≥98% chemical purity, making it suitable for high-precision research applications [1] [9]. The molecular structure imparts moderate polarity, with expected solubility in polar solvents (e.g., water, methanol) and limited solubility in non-polar solvents. Its neat form (liquid state at room temperature) facilitates handling in experimental settings [5] [9].
Table 1: Physicochemical Properties of N-Methyl-d3-form-d1-amide
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₂D₄HNO | [1] [5] |
Molecular Weight | 63.092 g/mol | [1] [9] |
CAS Number | 110505-55-0 | [1] [3] |
Purity (Isotopic) | 99 atom % D | [1] [9] |
Purity (Chemical) | ≥98% | [1] |
Physical State | Neat (colorless liquid) | [5] [9] |
Storage Conditions | Room temperature | [1] [9] |
The systematic IUPAC name for this compound is 1-deuterio-N-(trideuteriomethyl)formamide, reflecting the positions of deuterium substitution [1] [3]. This nomenclature explicitly denotes:
The compound has the SMILES notation [2H]C(=O)NC([2H])([2H])[2H]
and InChIKey InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D
, which encode its isotopic configuration [1] [3]. N-methylformamide lacks chiral centers, so stereochemistry is not a defining feature. However, deuterium substitution can influence conformational preferences through the deuterium isotope effect, potentially altering rotational barriers around the C–N amide bond. This effect arises from reduced zero-point vibrational energy in C–D bonds compared to C–H bonds, making certain conformations marginally more stable [4].
Deuterated compounds emerged as research tools in the 1960s with early studies on d₂-tyramine and d₃-morphine [4]. However, strategic deuterium labeling for metabolic modulation gained significant traction only in the early 2000s, driven by advances in synthetic chemistry and analytical detection technologies. N-Methyl-d3-form-d1-amide was developed within this context as a specialized isotopologue of N-methylformamide (CAS 123-39-7), a solvent and intermediate with known metabolic pathways [1] [3].
The compound's design specifically targets metabolic stability at two vulnerable sites:
Synthetic access to this molecule became feasible through improved deuterium exchange methodologies, such as metal-catalyzed C–H activation and deuterium oxide (D₂O)-based exchange techniques [4]. Its initial applications centered on mechanistic studies of amide hydrolysis and N-methyl metabolism, leveraging deuterium's non-radioactive detectability via mass spectrometry. The growing interest in deuteration as a drug design strategy (e.g., FDA-approved deutetrabenazine, deucravacitinib) further stimulated demand for precisely deuterated building blocks like this compound [4].
Table 2: Commercial Availability and Research Applications
Supplier | Catalog Number | Pack Size | Price (USD) | Application Focus |
---|---|---|---|---|
LGC Standards | CDN-D-5419 | Various | Quote-based | Metabolic tracer studies |
American Custom Chemicals | RDL0015655 | 5 mg | $499.53 | Drug discovery |
Medical Isotopes, Inc. | D3049 | 1 g | $1,515 | Isotopic labeling |
CymitQuimica | 3U-D5419 | 100 mg | $290 | Reaction mechanism studies |
Clearsynth Labs | N/A | Custom | Quote-based | Synthetic intermediates |
Data compiled from supplier information [1] [3] [5]
Deuterium incorporation in N-Methyl-d3-form-d1-amide induces subtle but functionally significant changes to its properties, primarily through the deuterium kinetic isotope effect (DKIE). This phenomenon arises because C–D bonds exhibit:
The DKIE profoundly impacts metabolic pathways:
These effects were quantitatively demonstrated in deuterated drugs like deutetrabenazine (DKIE ~3) and d₃-enzalutamide, where deuterium reduced N-demethylation by 49.7–72.9% in vitro and increased plasma exposure by 35–102% in vivo [7]. While specific data for N-Methyl-d3-form-d1-amide is limited, its structural similarity to these compounds suggests comparable isotope effects would manifest in metabolic studies.
Deuterium substitution creates unique signatures for detection and quantification:
These properties enable precise tracking in complex biological matrices, making the compound invaluable for:
The compound exemplifies how targeted deuteration can fine-tune molecular behavior without altering the core pharmacological target engagement—a principle now leveraged in clinical candidates like deucravacitinib [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0